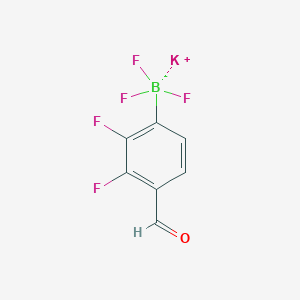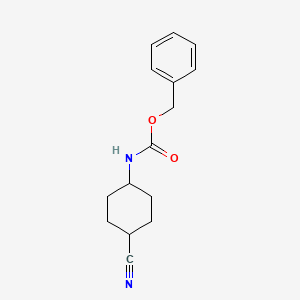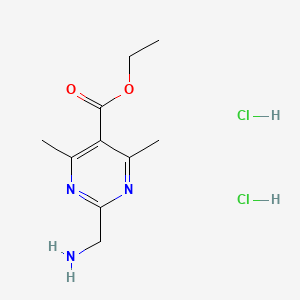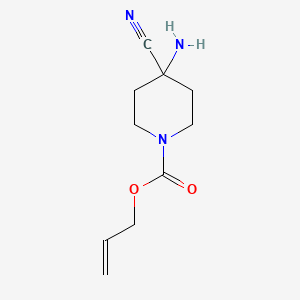
methyl 2-(trifluoromethyl)-2H-indazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(trifluoromethyl)-2H-indazole-3-carboxylate is a chemical compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(trifluoromethyl)-2H-indazole-3-carboxylate typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the indazole ring. The final step involves the esterification of the carboxylic acid group with methanol to yield the desired compound. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the cyclization and esterification processes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. The industrial production methods also focus on minimizing waste and optimizing the use of raw materials to reduce production costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(trifluoromethyl)-2H-indazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced .
Wissenschaftliche Forschungsanwendungen
Methyl 2-(trifluoromethyl)-2H-indazole-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Wirkmechanismus
The mechanism of action of methyl 2-(trifluoromethyl)-2H-indazole-3-carboxylate involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target proteins or enzymes. This binding can inhibit the activity of these targets, leading to various biological effects such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(trifluoromethyl)benzimidazole-3-carboxylate
- Methyl 2-(trifluoromethyl)imidazole-3-carboxylate
- Methyl 2-(trifluoromethyl)pyrrole-3-carboxylate
Uniqueness
Methyl 2-(trifluoromethyl)-2H-indazole-3-carboxylate is unique due to its indazole core structure, which provides a distinct set of chemical and biological properties compared to other similar compounds. The presence of the trifluoromethyl group further enhances its stability and activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C10H7F3N2O2 |
|---|---|
Molekulargewicht |
244.17 g/mol |
IUPAC-Name |
methyl 2-(trifluoromethyl)indazole-3-carboxylate |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-9(16)8-6-4-2-3-5-7(6)14-15(8)10(11,12)13/h2-5H,1H3 |
InChI-Schlüssel |
SXOMIRDPDDHZJU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C2C=CC=CC2=NN1C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B15297523.png)


![{5-Propyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B15297531.png)

![1-{1,9-Diazaspiro[5.5]undecan-1-yl}ethan-1-one dihydrochloride](/img/structure/B15297542.png)

![2-[4-Chloro-2-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15297551.png)






